molecular formula C6H10N2O B7865599 N-(1-cyanoethyl)-N-methylacetamide

N-(1-cyanoethyl)-N-methylacetamide

Cat. No.: B7865599
M. Wt: 126.16 g/mol
InChI Key: BRHPIIDAFFYZDA-UHFFFAOYSA-N
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Description

N-(1-Cyanoethyl)-N-methylacetamide is a substituted acetamide derivative characterized by a methyl group and a 1-cyanoethyl group attached to the nitrogen atom of the acetamide backbone. Its molecular formula is C₆H₁₀N₂O₂, with a structure combining a nitrile (CN) functional group and methyl substitution, which influences its physicochemical and biological properties.

Key structural features:

  • Acetamide core: Provides hydrogen-bonding capability and polarity.
  • N-Methyl group: Enhances lipophilicity and steric effects.

Properties

IUPAC Name

N-(1-cyanoethyl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-5(4-7)8(3)6(2)9/h5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHPIIDAFFYZDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)N(C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

N-(1-Cyanoethyl)-N-methylacetamide is widely used in scientific research due to its versatility:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of enzyme inhibition and as a building block for bioactive molecules.

  • Industry: It is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(1-Cyanoethyl)-N-methylacetamide exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Substituents Key Functional Groups
N-(1-Cyanoethyl)-N-methylacetamide C₆H₁₀N₂O₂ N-Methyl, N-(1-cyanoethyl) Amide, Nitrile
N-Methylacetamide (NMA) C₃H₇NO N-Methyl Amide
N,N-Dimethylacetamide (DMAC) C₄H₉NO N,N-Dimethyl Amide
2-Cyano-N-methylacetamide C₄H₆N₂O N-Methyl, 2-cyano Amide, Nitrile
N,N-Diethyl-2-cyanoacetamide C₇H₁₁N₂O N,N-Diethyl, 2-cyano Amide, Nitrile

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property This compound N-Methylacetamide (NMA) N,N-Dimethylacetamide (DMAC)
Boiling Point Not reported 206°C 165°C
Polarity High (amide + nitrile) Moderate (amide) Low (non-polar substituents)
Solubility Likely polar solvents Water-soluble Miscible with water
Reactivity Nitrile may undergo hydrolysis Stable Stable

Key Observations :

  • The nitrile group in this compound increases polarity compared to DMAC and NMA but may reduce solubility in non-polar solvents.
  • DMAC’s low polarity and high miscibility in water make it a preferred industrial solvent , whereas the cyanoethyl group in the target compound may limit similar applications.
Table 3: Toxicity and Metabolism Comparison
Compound Toxicity Profile Metabolic Pathway
This compound Limited data; possible nitrile metabolism Likely hydrolysis to cyanide/amide derivatives
N-Methylacetamide (NMA) Low acute toxicity Renal excretion; minimal metabolism
DMAC Hepatotoxic, developmental effects Oxidative metabolism to N-methylacetamide
2-Cyano-N-methylacetamide Insufficient data Potential cyanide release via hydrolysis

Key Observations :

  • DMAC’s toxicity is well-documented, with regulatory limits in occupational settings , whereas data on cyano-substituted acetamides remain sparse .

Q & A

Basic: What are the optimal synthetic routes for N-(1-cyanoethyl)-N-methylacetamide, and how are reaction conditions optimized?

The synthesis of this compound can be approached via sequential silylation and acetylation steps, analogous to methods used for structurally related compounds (e.g., N-[[acetyl(methyl)amino]-dimethylsilyl]-N-methylacetamide). A typical protocol involves:

  • Step 1: Silylation
    React N-methylacetamide with a silylating agent (e.g., dimethylsilyl chloride) under anhydrous, inert conditions (0–5°C) to form an intermediate.
  • Step 2: Cyanoethylation
    Introduce the cyanoethyl group using acrylonitrile or a cyanating agent (e.g., cyanogen bromide) under controlled pH and temperature.
    Key Considerations :
    • Purity is monitored via HPLC or NMR .
    • Yields depend on stoichiometric ratios and catalyst selection (e.g., triethylamine for acid scavenging) .

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